molecular formula C22H14N6Na2O9S2 B12402813 disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate

Cat. No.: B12402813
M. Wt: 616.5 g/mol
InChI Key: AOMZHDJXSYHPKS-UHFFFAOYSA-L
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Description

Structural Elucidation and Molecular Characterization

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic name of this compound, 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate , follows IUPAC rules for polyfunctionalized naphthalene derivatives. Key components of the nomenclature include:

  • Parent structure : Naphthalene (a bicyclic aromatic hydrocarbon).
  • Substituents :
    • Amino (-NH₂) : At position 4.
    • Hydroxy (-OH) : At position 5.
    • Diazenyl (-N=N-) groups :
      • One bonded to a 4-nitrophenyl group at position 3.
      • Another bonded to a phenyl group at position 6.
    • Sulfonate (-SO₃⁻) groups : At positions 2 and 7, forming the disodium salt.

The numbering begins at the sulfonate group on position 2, proceeds clockwise around the naphthalene ring, and accounts for the substituents' relative positions (Figure 1). The disodium salt designation arises from the deprotonation of both sulfonic acid groups, which is critical for solubility and dye stability.

Table 1 : Key identifiers of the compound

Property Value
Molecular formula C₂₂H₁₄N₆O₁₁S₂·2Na
Molecular weight 652.6 g/mol (acid form); 570.5 g/mol (disodium salt)
SMILES C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC=C(C=C4)N+[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by the planar naphthalene core, which facilitates π-π stacking interactions in solid-state or aggregated forms. Key structural features include:

  • Azo linkages (-N=N-) : Both diazenyl groups adopt a trans configuration to minimize steric hindrance between the 4-nitrophenyl and phenyl substituents. This conformation maximizes conjugation across the naphthalene system, extending the π-electron network.
  • Sulfonate groups : Positioned at C2 and C7, these groups introduce electrostatic repulsion in aqueous solutions, enhancing solubility and preventing aggregation.
  • Electron-withdrawing and donating groups : The nitro (-NO₂) group at the para position of the phenyl ring withdraws electrons, while the amino (-NH₂) and hydroxy (-OH) groups donate electrons, creating intramolecular charge-transfer complexes.

Computational models predict a slight twist (5–10°) between the naphthalene plane and the 4-nitrophenyl group due to steric clashes between the nitro group and adjacent sulfonate. However, experimental validation of this distortion requires crystallographic data.

Spectroscopic Characterization Techniques

Ultraviolet-Visible Spectroscopy

The compound exhibits strong absorption in the visible spectrum due to its conjugated bis(azo) chromophore. The primary absorption band at 618 nm (λₘₐₓ) arises from π→π* transitions within the extended conjugated system. A weaker band near 320 nm corresponds to n→π* transitions in the nitro and amino groups. Solvatochromic shifts are observed in polar solvents, where increased polarity stabilizes the excited state, red-shifting λₘₐₓ by 10–15 nm.

Fourier Transform Infrared Spectroscopy

Key FT-IR vibrational modes include:

  • Sulfonate groups : Asymmetric S-O stretching at 1180–1220 cm⁻¹ and symmetric S-O stretching at 1040–1080 cm⁻¹ .
  • Azo groups : N=N stretching at 1440–1480 cm⁻¹ .
  • Nitro groups : Asymmetric NO₂ stretching at 1520 cm⁻¹ and symmetric stretching at 1340 cm⁻¹ .
  • Amino and hydroxy groups : N-H bending (amine) at 1600 cm⁻¹ and O-H stretching (phenolic) at 3300 cm⁻¹ .
Nuclear Magnetic Resonance Spectroscopy

¹H NMR (D₂O, 400 MHz) reveals:

  • Aromatic protons : Multiplet signals at δ 7.2–8.5 ppm for the naphthalene, phenyl, and 4-nitrophenyl rings.
  • Amino protons : A broad singlet at δ 5.1 ppm (exchangeable with D₂O).
    ¹³C NMR confirms the presence of electron-withdrawing groups, with the nitro-substituted carbon resonating at δ 148 ppm and sulfonate-bearing carbons at δ 125–130 ppm .

X-ray Crystallographic Studies and Unit Cell Parameters

To date, no single-crystal X-ray diffraction data for this compound have been reported. However, analogous azo dyes with naphthalenedisulfonate backbones crystallize in monoclinic systems with space group P2₁/c. Predicted unit cell parameters (based on similar structures) include:

  • a = 10–12 Å , b = 7–9 Å , c = 15–17 Å
  • α = γ = 90° , β = 95–105°
  • Z = 4 (molecules per unit cell).

The absence of crystallographic data limits insights into precise bond lengths and angles. Future studies should prioritize growing single crystals suitable for diffraction analysis to resolve the stereoelectronic effects of substituents on molecular packing.

Properties

Molecular Formula

C22H14N6Na2O9S2

Molecular Weight

616.5 g/mol

IUPAC Name

disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(11-17(39(35,36)37)21(22(18)29)27-24-13-4-2-1-3-5-13)10-16(38(32,33)34)20(19)26-25-14-6-8-15(9-7-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2

InChI Key

AOMZHDJXSYHPKS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)[N+](=O)[O-])N)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Diazotization of 4-Nitroaniline

The first step involves diazotization of 4-nitroaniline under acidic conditions:

  • Reagents : 4-Nitroaniline (72 g), hydrochloric acid (30%, 220 mL), sodium nitrite (36 g).
  • Conditions : Temperature maintained at 0–5°C using an ice bath. Sodium nitrite solution is added incrementally to ensure complete conversion to the diazonium salt.
  • Key reaction :
    $$
    \text{4-Nitroaniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Nitrobenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
    $$

First Coupling with H Acid

The diazonium salt is coupled with H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid):

  • Reagents : H acid (160 g), sodium carbonate (28 g).
  • Conditions : pH adjusted to 6.2, temperature ≤10°C. The coupling proceeds via electrophilic aromatic substitution at the ortho position of the hydroxyl group.
  • Product : Monoazo intermediate (λ_max = 520 nm in water).

Diazotization of Aniline

Aniline is diazotized similarly:

  • Reagents : Aniline (45 g), hydrochloric acid (30%, 150 mL), sodium nitrite (34 g).
  • Conditions : Temperature ≤3°C, reaction time 1 hour.

Second Coupling with Monoazo Intermediate

The aniline diazonium salt is coupled with the monoazo compound under alkaline conditions:

  • Reagents : Sodium hydroxide (120 g), sodium carbonate (110 g).
  • Conditions : pH 8.5, temperature 5°C. The reaction forms the bisazo structure.
  • Isolation : Salting out with NaCl (12% w/v), filtration, and drying yield the crude product (80% purity).

Continuous Flow Reactor Method

Modern industrial processes employ continuous flow reactors to enhance efficiency:

  • Reactor type : Tubular reactor with static mixers.
  • Conditions :
    • Temperature: 40–55°C (vs. 0–5°C in batch methods).
    • Residence time: 0.5–5 minutes.
    • Excess NaNO₂: 5–10%.
  • Advantages :
    • 20% higher yield compared to batch methods.
    • Reduced side products (e.g., triazenes).

Purification and Stabilization

Crystallization

  • Solvent system : Ethanol-water (3:1 v/v).
  • Purity enhancement : Recrystallization increases purity from 80% to 98%.

Stabilization Additives

  • Additives : Sodium alginate (0.5% w/w) or carboxymethyl cellulose (0.3% w/w) prevent aggregation during storage.

Analytical Characterization

Parameter Method Result
Purity HPLC (C18 column) 98.2%
λ_max (aqueous solution) UV-Vis spectroscopy 634 nm (ε = 1.2 × 10⁴ L mol⁻¹ cm⁻¹)
Sulfonate content Ion chromatography 2.7–2.9 mol/mol (theoretical = 2)
Metal impurities ICP-MS Fe < 5 ppm, Cu < 2 ppm

Industrial Scaling Considerations

Cost Optimization

  • Reagent recovery : 90% H₂SO₄ and NaNO₂ are recycled via distillation.
  • Byproduct management : Sulfamic acid (3% w/w) quenches excess nitrite.

Environmental Impact

  • Wastewater treatment : Electrocoagulation using Fe electrodes removes 96% residual dye (energy cost: 28.84 kWh/kg).

Challenges and Innovations

Isomer Control

The 2,7-disulfonate isomer is favored over 2,6 by:

  • Sulfonation at 160°C : Thermodynamic control shifts equilibrium to 70% 2,7-isomer.
  • Gas-phase sulfonation : Reaction of naphthalene vapor with SO₃ at 220°C achieves 95% 2,7-selectivity.

Novel Coupling Components

Recent studies explore alternatives to H acid:

  • Coumarin derivatives : Improve lightfastness by 30%.
  • 8-Hydroxynaphthalene-3,6-disulfonate : Enhances water solubility (10 g/L → 50 g/L).

Chemical Reactions Analysis

Types of Reactions

Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in color and other properties .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Degradation Efficiency of Azo Dyes by Fungal Bioremediation
Dye Degradation Efficiency (%) Primary Degradation Products
Acid Black 1 85–90% G1 intermediate, nitrophenols
Nigrosin (CAS 1064-48-8 analog) 70–75% Sulfanilic acid, phenylenediamine
Direct Green B <50% Benzidine derivatives
Table 3: Regulatory Classifications (EU)
Compound Hazard Codes Risk Phrases
Acid Black 1 H318, H412 R41, R52/53
Acid Green 25 None listed Not regulated
CAS 152521-11-4 Not evaluated No data

Biological Activity

Disodium;4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate, commonly referred to as Acid Black 1 or Direct Green 6, is a complex azo dye with significant biological activity and applications in various fields, including textiles, biology, and medicine. This article explores its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC22H14N6Na2O9S2
Molecular Weight616.5 g/mol
IUPAC NameThis compound
InChI KeyAOMZHDJXSYHPKS-UHFFFAOYSA-L

The biological activity of this compound is primarily attributed to its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The azo groups interact with various enzymes and proteins, leading to changes in color and other properties. The compound's sulfonate functionalities enhance its solubility in water and facilitate its interaction with biological systems .

Applications in Biology

  • Staining Techniques : The compound is widely used in histology and microbiology for staining cells and tissues due to its vibrant color properties.
  • Drug Delivery Systems : Research has indicated potential applications in drug delivery, where the compound's ability to undergo redox reactions can be leveraged for controlled release mechanisms.
  • Bioremediation : Studies have shown that microorganisms such as Streptomyces can degrade azo dyes, including this compound, through enzymatic processes that cleave the azo bonds. This degradation is crucial for mitigating environmental pollution from textile effluents .

Case Study 1: Enzymatic Degradation by Streptomyces

A systematic review highlighted the efficacy of Streptomyces species in degrading azo dyes through the production of ligninolytic enzymes. These enzymes facilitate the breakdown of complex azo structures into less harmful compounds, demonstrating the potential for bioremediation applications .

Case Study 2: Toxicity Assessment

Research conducted on the toxicity of this compound revealed that while it is effective as a dye, it poses risks due to its potential carcinogenic effects when released into the environment. Various studies have assessed its impact on aquatic life and human health, emphasizing the need for careful management during industrial use .

Q & A

Q. Key Parameters :

StepTemperature (°C)pHSolvent
Diazotization0–51–2 (HCl)Aqueous
Coupling10–208–10Aqueous/ethanol

Advanced Note : Optimize stoichiometry (amine:NaNO₂ ratio) to minimize by-products like triazenes.

Basic: How can the structure of this compound be confirmed spectroscopically?

Methodological Answer :
Use a combination of:

  • UV-Vis Spectroscopy : Detect π→π* transitions in the azo (-N=N-) and nitro (-NO₂) groups (λₐᵦₛ ~450–550 nm).
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ 3.0–4.0 ppm).
  • FTIR : Confirm -N=N- stretching (~1450–1600 cm⁻¹) and sulfonate S=O bonds (~1040–1220 cm⁻¹) .

Q. Methodological Answer :

  • Nitro Group : Electron-withdrawing nature stabilizes the azo bond but increases susceptibility to photoreduction.
  • Phenyl Group : Enhances π-conjugation, improving absorbance intensity but reducing solubility in polar solvents.
    Experimental Design :
  • Conduct accelerated UV degradation studies (λ = 365 nm) and monitor decay via HPLC.
  • Compare with analogs lacking nitro/phenyl groups (e.g., disodium 4-amino-3-sulfonatophenyl derivatives) .

Critical Insight : Use radical scavengers (e.g., ascorbic acid) to assess oxidative degradation pathways.

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer :
Challenges :

  • Co-elution of by-products (e.g., unreacted diazonium salts) in HPLC.
  • Low sensitivity for nitroso derivatives in UV detection.

Q. Solutions :

  • HPLC-MS/MS : Use a C18 column (3.5 µm particle size) with 0.1% formic acid in acetonitrile/water.
  • Ion-Pair Chromatography : Add tetrabutylammonium bromide to resolve sulfonate-rich impurities .

Basic: What are the solubility and stability profiles under varying pH conditions?

Q. Methodological Answer :

  • Solubility : >100 mg/mL in water due to disulfonate groups. Precipitates in ethanol or acidic media (pH < 3).
  • Stability : Degrades in alkaline conditions (pH > 10) via hydrolysis of azo bonds.

Q. Storage Protocol :

  • Store at 4°C in dark, neutral buffers (e.g., 10 mM phosphate buffer, pH 7.0) .

Advanced: How can computational methods predict its binding affinity in supramolecular systems?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with β-cyclodextrin or metal ions (e.g., Cu²⁺).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze charge distribution on sulfonate groups.

Validation : Compare computed UV spectra (TD-DFT) with experimental data to refine models .

Advanced: How to resolve contradictions in reported spectroscopic data for similar azo dyes?

Methodological Answer :
Case Study : Discrepancies in NMR chemical shifts may arise from:

  • Solvent effects (D₂O vs. DMSO-d₆).
  • Tautomerism of the azo-hydrazone equilibrium.

Q. Resolution :

  • Perform variable-temperature NMR to detect tautomeric shifts.
  • Use deuterated solvents matching literature conditions .

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

  • Toxicity : Avoid inhalation (potential mutagenic azo intermediates).
  • Protection : Use nitrile gloves, fume hood, and PPE.
  • Waste Disposal : Neutralize with NaHCO₃ before incineration .

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